molecular formula C11H16N2O B2360281 2-methyl-3-[(pyrrolidin-2-yl)methoxy]pyridine CAS No. 1856346-16-1

2-methyl-3-[(pyrrolidin-2-yl)methoxy]pyridine

Cat. No.: B2360281
CAS No.: 1856346-16-1
M. Wt: 192.262
InChI Key: YRVIKLBSVVNSHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine has been shown to interact with the α4β2 nAChR subtype . It displays selectivity toward the high-affinity (−)-cytisine binding site present on this subtype . This interaction influences the biochemical reactions within the cell, including neurotransmitter release .

Cellular Effects

The compound has been found to have a complex profile of agonist, partial agonist, and inhibitory activities depending on the nAChR subtype with which it interacts . It differentially stimulates neurotransmitter release, displaying a similar potency and efficacy to (−)-nicotine to facilitate ACh release .

Molecular Mechanism

At the molecular level, 2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine exerts its effects through binding interactions with biomolecules, specifically the α4β2 nAChR subtype . It can act as an agonist, partial agonist, or inhibitor depending on the subtype .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine have been observed over time. It was found to be neuroprotective against the excitotoxic insults elicited by exposure to glutamate in both rat cortical cell cultures and differentiated human IMR32 cells .

Dosage Effects in Animal Models

In animal models, the effects of 2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine vary with different dosages . It has been tested in a variety of cognitive tests in rats and monkeys . The compound was administered continuously via subcutaneous osmotic pumps, showing more robust improvement in spatial discrimination water maze performance of septal-lesioned rats .

Metabolic Pathways

Its interaction with the α4β2 nAChR subtype suggests it may play a role in cholinergic signaling pathways .

Transport and Distribution

Its interaction with the α4β2 nAChR subtype suggests it may be localized to areas where these receptors are present .

Subcellular Localization

Given its interaction with the α4β2 nAChR subtype, it may be localized to areas where these receptors are present .

Preparation Methods

The synthesis of 2-methyl-3-[(pyrrolidin-2-yl)methoxy]pyridine involves several steps. One common method includes the reaction of 2-methyl-3-hydroxypyridine with pyrrolidine in the presence of a suitable base. The reaction is typically carried out in an anhydrous solvent such as dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve continuous flow synthesis techniques to enhance yield and efficiency .

Chemical Reactions Analysis

2-methyl-3-[(pyrrolidin-2-yl)methoxy]pyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

2-methyl-3-(pyrrolidin-2-ylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9-11(5-3-6-12-9)14-8-10-4-2-7-13-10/h3,5-6,10,13H,2,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVIKLBSVVNSHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)OCC2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870076
Record name 2-Methyl-3-[(pyrrolidin-2-yl)methoxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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